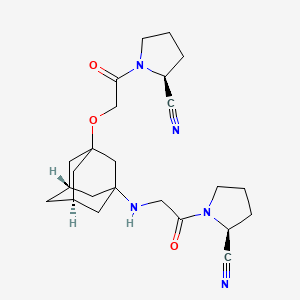
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin: is a selective and reversible inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). This compound is primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin involves several steps:
Hydrolysis: The initial compound undergoes hydrolysis under alkaline conditions to form an intermediate compound.
Chloracetylation: This intermediate reacts with chloracetyl chloride to form another intermediate.
Dehydration: The intermediate undergoes dehydration with trifluoroacetic anhydride (TFAA).
Final Reaction: The final intermediate reacts with 3-amino-1-adamantane alcohol to form this compound.
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves careful control of reaction conditions and purification steps to ensure high chemical and enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions are also possible but not typically utilized in its primary therapeutic applications.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is studied for its unique structural properties and reactivity .
Biology: Biologically, it is significant for its role in inhibiting DPP-4, which affects glucose metabolism and insulin secretion .
Medicine: Medically, it is used to manage type 2 diabetes mellitus by enhancing the levels of incretin hormones, thereby improving glycemic control .
Industry: In the pharmaceutical industry, it is used in the formulation of oral anti-diabetic medications .
Wirkmechanismus
(2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin works by selectively inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, leading to improved blood glucose regulation .
Vergleich Mit ähnlichen Verbindungen
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Saxagliptin: Also inhibits DPP-4 but has different pharmacokinetic properties.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Vildagliptin.
Uniqueness: (2S)-2-Pyrrolidinecarbonitrile-1-acetyl Vildagliptin is unique due to its specific structural configuration, which contributes to its selectivity and potency as a DPP-4 inhibitor .
Eigenschaften
Molekularformel |
C24H33N5O3 |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(2S)-1-[2-[[(5S,7R)-3-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethoxy]-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27-23-8-17-7-18(9-23)11-24(10-17,16-23)32-15-22(31)29-6-2-4-20(29)13-26/h17-20,27H,1-11,14-16H2/t17-,18+,19-,20-,23?,24?/m0/s1 |
InChI-Schlüssel |
QMYNMOXNAPYOLO-CIGGEUDFSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)OCC(=O)N5CCC[C@H]5C#N)C#N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OCC(=O)N5CCCC5C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


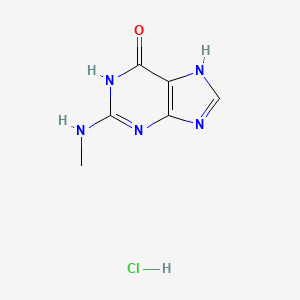
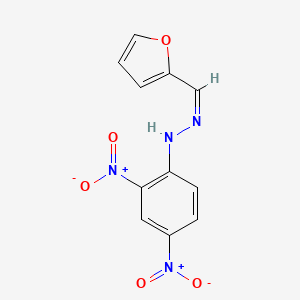
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
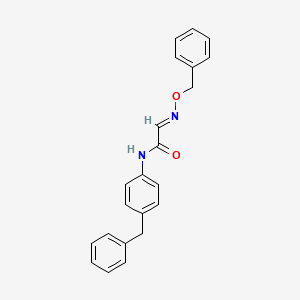
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)
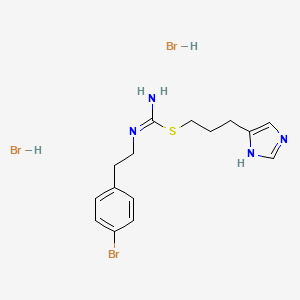
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)
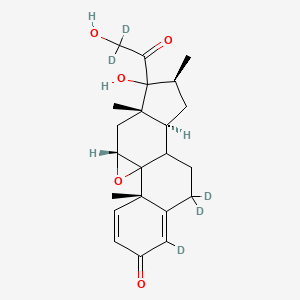
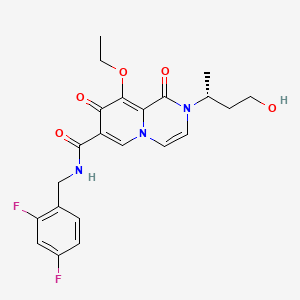
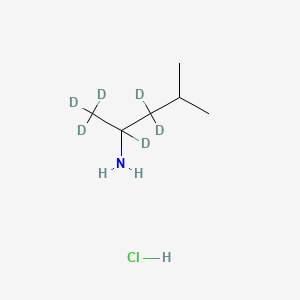
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
